(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(1H-indol-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c24-18-7-5-16(6-8-18)21-15-30-22(26-21)14-27-9-11-28(12-10-27)23(29)20-13-17-3-1-2-4-19(17)25-20/h1-8,13,15,25H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENLJRHFZRIIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(1H-indol-2-yl)methanone, identified by its CAS number 1202995-65-0, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 433.5 g/mol. The structure features a thiazole ring, a piperazine moiety, and an indole component, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1202995-65-0 |
| Molecular Formula | C23H20FN5OS |
| Molecular Weight | 433.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for enhancing anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Anticonvulsant Properties : Some studies have shown that compounds with similar structural motifs can display anticonvulsant activity. The piperazine moiety may influence the modulation of neurotransmitter receptors, contributing to seizure control .
- Antimicrobial Effects : There is emerging evidence suggesting that thiazole-containing compounds possess antimicrobial properties, potentially acting against bacterial strains and fungi through disruption of cellular processes .
Antitumor Activity
A study evaluated the cytotoxic effects of thiazole-based compounds on human glioblastoma U251 cells and human melanoma WM793 cells. The compound demonstrated an IC50 value in the range of 10–30 µM, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
Anticonvulsant Activity
In a separate investigation, the compound was tested for its anticonvulsant efficacy using animal models. Results indicated a significant reduction in seizure frequency, suggesting that the structural components may enhance GABAergic signaling pathways, thereby providing therapeutic benefits for epilepsy management .
Antimicrobial Activity
A recent study explored the antimicrobial potential of thiazole derivatives against Mycobacterium tuberculosis (Mtb). The compound exhibited selective inhibition with an IC50 value of 7.05 µM against Mtb H37Ra without acute toxicity towards normal lung fibroblast cells .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features exhibit significant biological activities, including:
- Anticancer Activity : Compounds containing piperazine and thiazole moieties have been identified as potential anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : The thiazole ring is known for its antimicrobial effects, making this compound a candidate for developing new antibiotics .
- Inhibition of Tyrosinase : The compound's structure suggests potential as a tyrosinase inhibitor, which is significant for treating hyperpigmentation disorders and skin-related conditions .
Case Studies
Several studies have evaluated the efficacy of similar compounds in vitro and in vivo:
- Anticancer Studies : A series of derivatives based on the piperazine scaffold were synthesized and tested against various cancer cell lines. Results indicated that modifications to the indole or thiazole rings enhanced anticancer activity, with some compounds showing IC50 values below 5 µM .
- Tyrosinase Inhibition : Research focused on derivatives containing the piperazine moiety demonstrated promising results in inhibiting tyrosinase activity. For instance, certain modifications resulted in IC50 values significantly lower than those of existing inhibitors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other arylpiperazine derivatives and heterocyclic methanones. Below is a comparative analysis based on substituent variations, synthetic routes, and inferred bioactivity:
Key Observations:
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the trifluoromethylphenyl group in Compound 21, which is bulkier and more electron-withdrawing . The thiazole ring (vs.
Synthetic Accessibility: The target compound likely employs coupling reagents like HOBt/TBTU, as seen in analogs such as Compound 21 (82% yield after purification) . The indol-2-yl methanone moiety, shared with CAS 63925-79-1, suggests compatibility with standard piperazine functionalization protocols .
Structural Flexibility :
- Replacement of the benzyl group (CAS 63925-79-1) with a thiazolylmethyl-4-fluorophenyl chain introduces steric and electronic diversity, which could alter receptor binding kinetics .
Inferred Pharmacological Implications :
While direct bioactivity data for the target compound are absent, structural analogs like Compound 21 and CAS 63925-79-1 have been investigated for central nervous system (CNS) receptor modulation (e.g., serotonin or dopamine receptors) due to their piperazine and aromatic heterocycle motifs . The fluorinated aryl group in the target compound may further optimize blood-brain barrier penetration compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(1H-indol-2-yl)methanone, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential coupling of the thiazole, piperazine, and indole moieties. For example:
- Thiazole Formation : The 4-(4-fluorophenyl)thiazole can be synthesized via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives under reflux conditions .
- Piperazine Functionalization : Alkylation of the piperazine ring with the thiazole-methyl group requires careful control of stoichiometry and base selection (e.g., K₂CO₃ in DMF) to avoid over-alkylation .
- Indole Methanone Coupling : The final step often employs a nucleophilic acyl substitution or Buchwald-Hartwig coupling to attach the indole-2-yl methanone. Catalytic systems like Pd(OAc)₂/Xantphos are effective for C–N bond formation .
- Optimization Parameters : Temperature (60–100°C), solvent polarity (DMF or THF), and purification via column chromatography (silica gel, hexane/EtOAc gradients) are critical .
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine methylene protons at δ 3.5–4.0 ppm; indole NH at δ ~10 ppm). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₀FN₅OS: 434.14) .
- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond angles and conformations, particularly the torsion between thiazole and indole rings, which influences bioactivity .
- Purity : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity; residual solvents are quantified via GC-MS .
Advanced Research Questions
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer :
- Analog Synthesis : Systematic modification of substituents (e.g., replacing 4-fluorophenyl with chlorophenyl or methoxyphenyl) evaluates electronic effects on target binding .
- In Vitro Assays : Enzyme inhibition (e.g., kinase assays using ADP-Glo™) or receptor binding (radioligand displacement) quantifies potency (IC₅₀/EC₅₀). For example, indole modifications correlate with serotonin receptor affinity .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds between the fluorine atom and Lys residue in a kinase active site) .
Q. How can researchers assess off-target interactions and selectivity profiles?
- Methodological Answer :
- In Silico Screening : Tools like SwissTargetPrediction cross-reference chemical features against known targets to predict off-target binding (e.g., adenosine receptors or CYP450 isoforms) .
- Broad-Panel Assays : Functional screening in cell lines overexpressing GPCRs, ion channels, or transporters (e.g., FLIPR® assays for calcium flux) identifies unintended activity .
- Thermal Shift Assays : Measure protein stabilization upon compound binding to confirm direct interactions with suspected off-targets .
Q. What experimental design considerations are critical for in vivo pharmacokinetic (PK) studies?
- Methodological Answer :
- Dosing Routes : Oral vs. intravenous administration in rodent models evaluates bioavailability (e.g., AUC₀–24h comparisons).
- Metabolic Stability : Liver microsome incubations (human/rat) assess phase I metabolism (CYP450-mediated) via LC-MS metabolite profiling .
- Tissue Distribution : Radiolabeled compound (¹⁴C) quantifies accumulation in organs (e.g., brain penetration via logP optimization) .
- Statistical Power : Use ≥6 animals per group to account for inter-individual variability; non-compartmental analysis (WinNonlin®) calculates t₁/₂ and clearance .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify consensus targets. For example, piperazine-linked thiazoles show variable serotonin vs. dopamine receptor affinity due to substituent positioning .
- Experimental Replication : Repeat key assays (e.g., cAMP accumulation for GPCR activity) under standardized conditions (e.g., cell passage number, serum-free media) .
- Crystallographic Validation : Resolve conflicting SAR claims by analyzing ligand-receptor co-crystal structures (e.g., fluorine’s role in π-stacking vs. steric hindrance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
